molecular formula C19H20N2O3S B14978187 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B14978187
M. Wt: 356.4 g/mol
InChI Key: KGAHNJLCDQACEV-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzazepine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives, such as:

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N2O3S/c1-24-15-7-4-6-14(11-15)20-18(22)12-25-17-10-9-13-5-2-3-8-16(13)21-19(17)23/h2-8,11,17H,9-10,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

KGAHNJLCDQACEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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